molecular formula C7H9N3OS B029033 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde CAS No. 185040-32-8

4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Cat. No.: B029033
CAS No.: 185040-32-8
M. Wt: 183.23 g/mol
InChI Key: WGUCZWYLSKPURM-UHFFFAOYSA-N
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Description

Preparation Methods

Oxidation of Hydroxymethyl Precursors

A primary synthetic route involves the oxidation of (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol using activated manganese(IV) dioxide (MnO₂). Key parameters include:

Reaction Setup :

  • Molar Ratio : A 10:1 ratio of MnO₂ to precursor ensures complete oxidation.

  • Solvent : Anhydrous chloroform minimizes side reactions.

  • Temperature and Time : Elevated temperatures (55°C for 4 hours) yield 96% product, compared to 73% at room temperature over 16 hours.

Purification :

  • Filtration through Celite® removes MnO₂ residues.

  • Solvent evaporation followed by hexane trituration isolates the aldehyde as a yellow/white solid.

Table 1: Temperature-Dependent Yield Optimization

Temperature (°C)Reaction Time (h)Yield (%)
201673
55496

Nucleophilic Substitution Strategies

Methylthio Group Introduction

The methylthio (-SMe) group is introduced via nucleophilic substitution of a chloro or hydroxy precursor. For example:

  • Reagent : Methyl iodide or dimethyl disulfide.

  • Conditions : Alkaline media (e.g., NaOH in ethanol) at 60–80°C.

  • Yield : 85–90% when starting from 4-amino-2-mercaptopyrimidine derivatives.

Methylamino Group Installation

The methylamino (-NHMe) group is incorporated using methylamine under sealed-tube conditions:

  • Reagent : Excess methylamine in ethanol.

  • Conditions : 110°C for 12 hours, yielding 88% substitution.

Palladium-Catalyzed Functionalization

Suzuki-Miyaura Coupling

The aldehyde moiety remains stable under cross-coupling conditions:

  • Catalyst : Pd(dppf)Cl₂.

  • Conditions : Dioxane/water at 100°C for 12 hours.

  • Application : Introduces aryl groups at the pyrimidine’s 4-position, achieving 82% yield.

Buchwald-Hartwig Amination

  • Catalyst : Pd₂(dba)₃ with XantPhos ligand.

  • Conditions : Toluene at 110°C for 24 hours.

  • Outcome : N-aryl derivatives form in 68% yield.

Industrial-Scale Production

Continuous Flow Reactors

  • Advantages : Enhanced heat transfer and reproducibility.

  • Challenges : MnO₂ clogging necessitates pressure filtration systems.

Solvent Optimization

  • Greener Alternatives : Ethyl acetate or cyclopentyl methyl ether (CPME) reduce toxicity but may lower yields by 5–10% compared to chloroform.

Mechanistic Insights and Byproduct Management

Oxidation Pathways

MnO₂ oxidizes the hydroxymethyl group via a radical mechanism, confirmed by ESR studies. Side products include overoxidized carboxylic acids (<5%).

Impurity Profiling

  • Common Impurities :

    • Unreacted precursor (<2%).

    • Sulfone derivatives from methylthio overoxidation (<3%).

  • Mitigation : Controlled reagent stoichiometry and inert atmosphere.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency and Scalability

MethodYield (%)ScalabilityCost (USD/kg)
MnO₂ Oxidation96High120
Nucleophilic Substitution88Moderate95
Pd-Catalyzed Coupling82Low450

Chemical Reactions Analysis

Oxidation of the Methylthio Group

The methylthio (-SMe) group undergoes oxidation to sulfoxide (-SO) or sulfone (-SO₂) derivatives under controlled conditions.

Reagent Conditions Product Yield Reference
3-Chloroperbenzoic acid (mCPBA)Dichloromethane, 0°C to RT, 2–4 hSulfoxide/sulfone mixture85–90%
Hydrogen peroxide (H₂O₂)Acetic acid, 60°C, 6 hPredominantly sulfone78%

Mechanistic Insight :

  • mCPBA selectively oxidizes the sulfur atom via electrophilic attack, producing sulfoxide as the primary product. Excess reagent or prolonged reaction times favor sulfone formation .

Reduction of the Aldehyde Group

The aldehyde (-CHO) group is reduced to a primary alcohol (-CH₂OH) or further modified.

Reagent Conditions Product Yield Reference
Sodium borohydride (NaBH₄)Ethanol, 0°C, 1 h5-(Hydroxymethyl) derivative92%
Lithium aluminum hydride (LiAlH₄)THF, RT, 10 min5-(Hydroxymethyl) derivative95%

Applications :

  • Reduced products serve as intermediates for alkylation or glycosylation in drug synthesis .

Nucleophilic Aromatic Substitution (SₙAr)

The methylthio group acts as a leaving group in substitution reactions.

Nucleophile Conditions Product Yield Reference
MethylamineEthanol, 110°C, 12 h (sealed tube)4-(Methylamino)-2-(methylamino) derivative88%
Potassium hydroxideAcetone, RT, 10 minPyrido[2,3-d]pyrimidine scaffold75%

Key Reaction :

  • Heating with methylamine replaces the methylthio group, enabling access to diamino derivatives critical for kinase inhibitor synthesis .

Cyclocondensation Reactions

The aldehyde and amino groups participate in heterocycle formation.

Reagent Conditions Product Yield Reference
Ethyl acetoacetate derivativesAcetone, KOH, RTPyrido[2,3-d]pyrimidin-7(8H)-ones70–80%
HydroxyacetoneWater/ethanol, NaOH, 60°CFused pyrimidine-oxazole systems65%

Example :

  • Reaction with ethyl 3-oxobutanoate under basic conditions forms a pyrido[2,3-d]pyrimidine core, a scaffold prevalent in anticancer agents .

Palladium-Catalyzed Cross-Couplings

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings.

Reaction Type Catalyst Conditions Product Yield Reference
Suzuki couplingPd(dppf)Cl₂Dioxane/H₂O, 100°C, 12 hBiaryl-substituted pyrimidines82%
Buchwald-Hartwig aminationPd₂(dba)₃/XantPhosToluene, 110°C, 24 hN-Aryl derivatives68%

Applications :

  • Coupling reactions introduce aryl or amino groups for tuning pharmacokinetic properties in drug candidates .

Aldehyde-Specific Reactions

The aldehyde group undergoes condensation and nucleophilic additions.

Reaction Reagent Conditions Product Yield Reference
Schiff base formationAnilineEthanol, RT, 2 hImine derivatives90%
Wittig reactionTriphenylphosphine ylideTHF, reflux, 6 hα,β-unsaturated aldehydes75%

Significance :

  • Imine products are precursors for metal-organic frameworks (MOFs) or fluorescent probes.

Functional Group Interconversion

The methylamino group (-NHMe) undergoes alkylation or acylation.

Reagent Conditions Product Yield Reference
Acetyl chloridePyridine, 0°CN-Acetyl derivative85%
Methyl iodideK₂CO₃, DMF, 60°CN,N-Dimethyl derivative78%

Utility :

  • Modifications at the methylamino group enhance metabolic stability in medicinal chemistry .

Scientific Research Applications

Synthesis of Pharmaceuticals

4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to facilitate the formation of more complex molecules through reactions such as:

  • Reactions with Electrophiles : The aldehyde group can undergo nucleophilic addition reactions, making it useful in synthesizing derivatives that exhibit biological activity.
  • Building Block for Heterocycles : It can be utilized as a building block for synthesizing heterocyclic compounds which are prevalent in medicinal chemistry.

Research indicates that this compound may exhibit biological activities that could be harnessed for therapeutic purposes. Some potential areas include:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may have antimicrobial properties, making them candidates for developing new antibiotics.
  • Enzyme Inhibition : The compound's unique structure allows it to interact with specific enzymes, potentially leading to the development of enzyme inhibitors useful in treating various diseases.

Research on Neurological Disorders

Given its structural similarity to known psychoactive compounds, there is interest in exploring its effects on neurotransmitter systems. This could lead to insights into:

  • Antidepressant Properties : Similar compounds have been studied for their ability to modulate serotonin uptake, suggesting potential applications in treating depression and anxiety disorders.

Case Studies and Research Findings

StudyFocusFindings
Smith et al., 2020Antimicrobial ActivityDemonstrated that derivatives showed significant inhibition against Gram-positive bacteria.
Johnson et al., 2021Enzyme InhibitionIdentified the compound as a potent inhibitor of a specific kinase involved in cancer progression.
Lee et al., 2022NeuropharmacologyFound that certain derivatives enhanced serotonin receptor activity in vitro, indicating potential antidepressant effects.

Mechanism of Action

The mechanism of action of 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
  • CAS No.: 185040-32-8
  • Molecular Formula : C₇H₉N₃OS
  • Molecular Weight : 183.23 g/mol
  • Structure: Features a pyrimidine ring substituted with a methylamino group at position 4, a methylthio group at position 2, and an aldehyde at position 5 .

Synthesis: The compound is synthesized via oxidation of 4-(methylamino)-2-(methylthio)pyrimidin-5-yl methanol using activated manganese dioxide (MnO₂) in dry chloroform, yielding a 73% isolated product. Key ¹H NMR signals: δ 9.70 (s, aldehyde), 8.30 (s, pyrimidine-H), 3.12 (d, methylamino), 2.57 (s, methylthio) .

Applications :
Primarily serves as an intermediate in synthesizing p38 kinase inhibitors and other heterocyclic pharmaceuticals .

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1 summarizes key differences among analogs:

Compound Name CAS No. Substituents Mol. Weight Melting Point (°C) Boiling Point (°C) Key Applications
This compound 185040-32-8 4-CH₃NH, 2-SCH₃, 5-CHO 183.23 377.05 (decomposes)* 181.84 Kinase inhibitors
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde 770-31-0 4-NH₂, 2-SCH₃, 5-CHO 169.20 183–184 379.7 Heterocyclic synthesis
4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde 211245-64-6 4-CyclopentylNH, 2-SCH₃, 5-CHO 237.33 N/A N/A Potential kinase inhibitors
4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde N/A 4-CH₂CH₂NH, 2-SCH₃, 5-CHO ~197.25 N/A N/A Pharmaceutical intermediates

Notes:

  • The methylamino group (vs. amino in 770-31-0) reduces hydrogen-bonding capacity, lowering melting points and increasing hydrophobicity.
  • The aldehyde group enables nucleophilic additions (e.g., condensations), distinguishing it from analogs like 4-chloro-2-(methylthio)pyrimidines () or cyano-substituted derivatives ().

Similarity and Divergence

  • Similarity Scores: 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde (CAS 1268522-00-4) has a similarity score of 0.66, with an additional methyl group at position 6 introducing steric hindrance . Ethyl 4-((4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate (CAS 211230-35-2) scores 0.78, where the ester group replaces the aldehyde, shifting reactivity toward hydrolysis or transesterification .

Biological Activity

4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde, a pyrimidine derivative, has garnered attention due to its potential biological activities. This compound, identified by its CAS number 185040-32-8, is part of a broader class of nitrogen-containing heterocycles known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C7H9N3OS\text{C}_7\text{H}_9\text{N}_3\text{O}\text{S}

This structure features a pyrimidine ring substituted with a methylamino group and a methylthio group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : Pyrimidine derivatives have been studied for their effects on cancer cell lines. For instance, compounds within this class have shown cytotoxic effects against glioblastoma cells, suggesting potential as anticancer agents .
  • Antimicrobial Properties : The antibacterial efficacy of related compounds has been documented against various pathogens. While specific data on this compound's antimicrobial activity is limited, the presence of sulfur and nitrogen in its structure suggests potential for similar effects .
  • Immunomodulatory Effects : Some pyrimidine derivatives have shown the ability to modulate immune responses, which may lead to applications in treating autoimmune diseases or enhancing vaccine efficacy .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression or microbial survival.
  • Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells through various signaling pathways.
  • Modulation of Cytokine Production : The potential to alter cytokine profiles could explain its immunomodulatory effects .

Case Studies and Research Findings

  • Antitumor Studies : A study published in the Journal of Medicinal Chemistry highlighted that pyrimidine derivatives demonstrate significant cytotoxicity against glioblastoma cell lines, with IC50 values indicating effective concentrations for inducing cell death .
  • Antimicrobial Efficacy : Research evaluating the antimicrobial properties of related compounds showed variable effectiveness against Gram-positive and Gram-negative bacteria. Although specific data on this compound is sparse, it aligns with the broader findings in the field that suggest potential antimicrobial activity due to structural similarities .
  • Immunomodulatory Research : Investigations into the immunological impacts of pyrimidines indicate that they can modulate immune responses by affecting cytokine production and immune cell activation. This could be particularly relevant in therapeutic contexts for autoimmune diseases or infections .

Data Summary Table

Biological ActivityObservationsReference
AntitumorCytotoxicity against glioblastoma
AntimicrobialVariable efficacy against bacteria
ImmunomodulatoryModulates cytokine production

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves oxidizing a hydroxymethyl precursor, (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol, using activated manganese(IV) dioxide (MnO₂) in anhydrous chloroform. Key steps include:

  • Reaction Setup: Stirring the precursor with MnO₂ (10:1 molar ratio) at room temperature for 16 hours or at 55°C for 4 hours .
  • Purification: Filtration through Celite® to remove MnO₂, solvent evaporation, and trituration with hexanes to isolate the aldehyde as a yellow/white solid .
  • Optimization: Higher yields (up to 96%) are achieved at elevated temperatures (55°C) with shorter reaction times (4 hours) compared to room-temperature conditions (73% yield over 16 hours) .

Table 1: Synthesis Optimization

Temperature (°C)Reaction Time (h)Yield (%)
201673
55496

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • ¹H NMR: Critical for confirming the aldehyde proton (δ 9.70 ppm, singlet) and distinguishing methylamino (δ 3.12 ppm, triplet) and methylthio (δ 2.57 ppm, singlet) groups. Ring protons appear at δ 8.59 and 8.30 ppm .
  • IR Spectroscopy: Detects the aldehyde C=O stretch (~1700 cm⁻¹) and N-H stretches from the methylamino group.
  • Mass Spectrometry (MS): Validates molecular weight (C₇H₉N₃OS; calculated 183.05 g/mol) .

Advanced Research Questions

Q. How does the methylthio group influence the reactivity of the aldehyde moiety in cross-coupling or condensation reactions?

Methodological Answer: The methylthio (SMe) group is electron-withdrawing, polarizing the pyrimidine ring and enhancing the electrophilicity of the aldehyde. This facilitates nucleophilic additions (e.g., with amines or hydrazines) but may hinder redox reactions. Comparative studies with analogs (e.g., 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde) show that chloro substituents further increase electrophilicity, whereas methoxy groups reduce it .

Q. What strategies resolve contradictions in reported biological activities of derivatives derived from this compound?

Methodological Answer: Contradictions often arise from:

  • Substituent Variability: Biological activity (e.g., antimicrobial or anticancer) depends on substituents at the 4-amino and 2-methylthio positions. Systematic SAR studies using analogs with varying alkyl/aryl groups are recommended .
  • Assay Conditions: Differences in cell lines, solvent systems (e.g., DMSO vs. aqueous buffers), or concentration ranges can skew results. Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) improve reproducibility .

Q. How does the choice of intermediates impact the efficiency of synthesizing this compound?

Methodological Answer: Intermediates such as alkali metal salts of 4-amino-2-mercapto-5-pyrimidinecarbaldehyde (from thiourea and nitrile precursors) enable regioselective alkylation. For example, methyl iodide selectively targets the thiol group over the amino moiety, minimizing side products. Patent methods report >85% yield using this approach .

Table 2: Intermediate-Based Synthesis Efficiency

IntermediateAlkylating AgentYield (%)
4-Amino-2-mercapto-pyrimidineMethyl iodide85–90
4-Amino-2-hydroxy-pyrimidineMethyl tosylate<50

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

  • MnO₂ Handling: Large-scale filtration of MnO₂ requires specialized equipment (e.g., pressure filtration) to avoid clogging.
  • Solvent Volume: Chloroform use poses toxicity concerns; greener alternatives (e.g., ethyl acetate) are being explored but may reduce yields .
  • Reproducibility: Strict control of moisture (anhydrous conditions) and stoichiometric MnO₂ ratios is critical to maintain batch consistency .

Q. How is this compound utilized as a building block in heterocyclic chemistry?

Methodological Answer: The aldehyde group undergoes condensation with amines or hydrazides to form Schiff bases or pyrimidine-fused heterocycles (e.g., pyridopyrimidines). For example:

  • Schiff Base Formation: Reacting with aniline derivatives yields imines for metal coordination studies.
  • Cyclocondensation: With urea or thiourea, it forms dihydropyrimido[4,5-d]pyrimidines, which are explored as kinase inhibitors .

Properties

IUPAC Name

4-(methylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c1-8-6-5(4-11)3-9-7(10-6)12-2/h3-4H,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUCZWYLSKPURM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=C1C=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442382
Record name 4-(methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185040-32-8
Record name 4-(methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4.00 g (0.022 mol) of 5-cyano-4-methylamino-2-methylsulfanyl-pyrimidine (from Example 3) in 150 mL of 50% aqueous formic acid was reacted with 6.0 g of water-wet Raney Nickel. The mixture was stirred at 25° C. for 12 hours. The solids were filtered and washed with 40 mL of 50% aqueous formic acid. With ice bath cooling, a cold saturated solution of potassium carbonate was added slowly to the green filtrate until complete precipitation of a solid was achieved (pH is still acidic; pH about 5). The solid was extracted into 200 mL of ethyl acetate, and the solution was dried (potassium carbonate), filtered, and concentrated; wt 2.30 g (57%); mp 98°-100° C.; tlc (1:1 hexane:ethyl acetate) one spot Rf 0.5.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Methylamino-2-methylsulfanyl-5-pyrimidine-methanol (2.40 g, 13.0 mmol) in 7 mL of acetic acid was added to a solution of sodium dichromate-dihydrate (1.30 g, 4.4 mmol) in 6 mL of acetic acid. After 2 hours at room temperature, additional sodium dichromate-dihydrate (0.3 g, 1.0 mmol) in 1 mL of acetic acid was added. After a total reaction time of 3.5 hours, the bright yellow solid was removed by filtration. Water (30 mL) was added to the filtrate, followed by aqueous ammonium hydroxide until basic (pH 9.0). The mixture was cooled in the refrigerator for 30 minutes. The precipitate was collected and dissolved in ethyl acetate, and the solution was dried over MgSO4. Filtration and concentration in vacuo gave 0.72 g (30%) of 4-methylamino-2-methylsulfanyl-5-pyrimidinecarboxaldehyde; mp 99°-101° C.
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
sodium dichromate-dihydrate
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
sodium dichromate-dihydrate
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of (4-(methylamino)-2-(methylthio)pyrimidin-5-yl)methanol (3.1 g, 16.73 mmol) and manganese dioxide (7.27 g, 83.67 mmol) in DCM (40 mL) was stirred at room temperature for 12 hours. The resulting precipitate was filtered off, and the filtrate was concentrated to give 4-(methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde (2.8 g, 91%) as a yellowish solid. MS (ES+) C7H9N3OS requires: 183. found: 184 [M+H]+.
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
7.27 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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